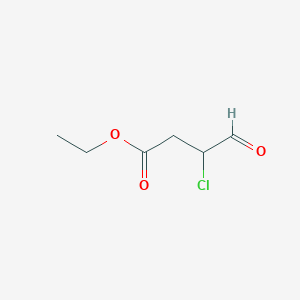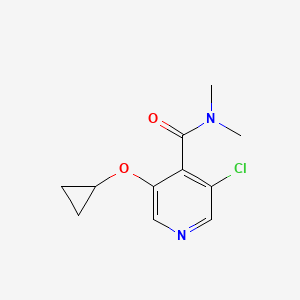
Ethyl 3-chloro-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-4-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid with a pleasant odor and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . This compound is known for its reactivity due to the presence of both ester and ketone functional groups, making it a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-oxobutanoic acid.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-chloro-4-hydroxybutanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-4-oxobutanoic acid
Applications De Recherche Scientifique
Ethyl 3-chloro-4-oxobutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-chloro-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions . In biological systems, the compound can be reduced by enzymes such as ketoreductases, which convert it to its corresponding hydroxy derivative .
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-4-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester and ketone functional groups, but ethyl acetoacetate lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 4-chloro-3-hydroxybutanoate: This compound is the reduced form of this compound and is used as a chiral building block in pharmaceutical synthesis.
Ethyl 4-chloro-4-oxobutyrate: Similar in structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C6H9ClO3 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
ethyl 3-chloro-4-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 |
Clé InChI |
XRWPTDWCGOCVGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)











